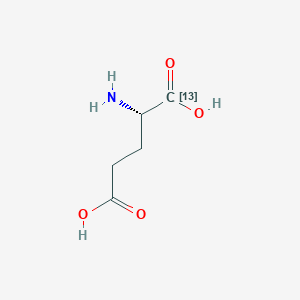

L-Glutamic acid-1-13C

説明

(2S)-2-アミノ(113C)ペンタン二酸は、L-グルタミン酸の同位体標識された形で、1位の炭素が炭素-13に置き換えられています。この化合物は、代謝経路、酵素機構、その他の生化学的プロセスにおける詳細な研究を可能にする独自の同位体標識のために、さまざまな科学研究分野で重要です。

特性

分子式 |

C5H9NO4 |

|---|---|

分子量 |

148.12 g/mol |

IUPAC名 |

(2S)-2-amino(113C)pentanedioic acid |

InChI |

InChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m0/s1/i5+1 |

InChIキー |

WHUUTDBJXJRKMK-YTCQKPCCSA-N |

異性体SMILES |

C(CC(=O)O)[C@@H]([13C](=O)O)N |

正規SMILES |

C(CC(=O)O)C(C(=O)O)N |

製品の起源 |

United States |

準備方法

合成経路と反応条件

(2S)-2-アミノ(113C)ペンタン二酸の合成は、通常、前駆体分子への炭素-13の組み込みを伴います。一般的な方法の1つは、アルデヒドとアンモニアおよびシアン化水素の反応、続いて加水分解によってアミノ酸を生成するシュトレーカー合成で、炭素-13標識された前駆体を使用することです。

工業生産方法

同位体標識された化合物、例えば(2S)-2-アミノ(113C)ペンタン二酸の工業生産は、通常、標識基質から炭素-13を組み込むことができる微生物を用いた発酵プロセスを使用します。この方法は、高い同位体純度で大量の化合物を生産するのに効率的です。

化学反応の分析

科学研究への応用

(2S)-2-アミノ(113C)ペンタン二酸は、以下のものを含む科学研究で広く使用されています。

化学: 反応機構と同位体効果の研究。

生物学: 代謝経路と酵素活性の調査。

医学: 代謝性疾患の探求と診断ツールの開発。

産業: 研究開発用の標識化合物の生産に使用されます。

科学的研究の応用

(2S)-2-amino(113C)pentanedioic acid is used extensively in scientific research, including:

Chemistry: Studying reaction mechanisms and isotope effects.

Biology: Investigating metabolic pathways and enzyme activities.

Medicine: Exploring metabolic disorders and developing diagnostic tools.

Industry: Used in the production of labeled compounds for research and development.

作用機序

類似の化合物との比較

類似の化合物

L-グルタミン酸: 化合物の非標識型。

(2S)-2-アミノ(113C)ブタン二酸: 別の同位体標識されたアミノ酸。

(2S)-2-アミノ(113C)ヘキサン二酸: 異なる炭素鎖長を持つ類似の化合物。

独自性

(2S)-2-アミノ(113C)ペンタン二酸の独自性は、特定の同位体標識にあり、生化学的プロセスを高い精度で研究するための強力なツールを提供します。これは、代謝経路の詳細な機構を理解することが重要な研究分野において非常に貴重です。

類似化合物との比較

Similar Compounds

L-glutamic acid: The non-labeled form of the compound.

(2S)-2-amino(113C)butanedioic acid: Another isotopically labeled amino acid.

(2S)-2-amino(113C)hexanedioic acid: A similar compound with a different carbon chain length.

Uniqueness

The uniqueness of (2S)-2-amino(113C)pentanedioic acid lies in its specific isotopic labeling, which provides a powerful tool for studying biochemical processes with high precision. This makes it invaluable in research areas where understanding the detailed mechanisms of metabolic pathways is crucial.

生物活性

(2S)-2-amino(113C)pentanedioic acid, also known as L-Glutamic acid, is a non-essential amino acid that plays a significant role in various biological processes, particularly in the central nervous system as a neurotransmitter. This article explores its biological activities, focusing on its metabolic roles, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

(2S)-2-amino(113C)pentanedioic acid has the following chemical structure:

- Molecular Formula : C5H9NO4

- Molar Mass : 147.13 g/mol

- IUPAC Name : (2S)-2-amino-4-carboxylic acid

The compound features two carboxyl groups and an amino group, which contribute to its acidic properties and solubility in water.

Biological Functions

1. Neurotransmission

- L-Glutamic acid serves as the primary excitatory neurotransmitter in the brain. It is involved in synaptic plasticity and cognitive functions such as learning and memory.

- Excessive glutamate can lead to excitotoxicity, contributing to neurodegenerative diseases like Alzheimer's and Parkinson's.

2. Metabolic Role

- It is a precursor for the synthesis of other amino acids (e.g., proline and arginine) and neurotransmitters (e.g., GABA).

- L-Glutamic acid participates in the urea cycle, aiding in the detoxification of ammonia in the liver.

Therapeutic Applications

Recent studies have highlighted several therapeutic applications for (2S)-2-amino(113C)pentanedioic acid:

1. Neuroprotective Effects

- Research indicates that modulation of glutamate levels can protect against neurodegenerative diseases. For instance, compounds that inhibit glutamate receptors have shown promise in reducing neuronal damage in animal models of stroke.

2. Cancer Treatment

- Some studies suggest that targeting glutamate metabolism can enhance the efficacy of chemotherapy. Tumor cells often exhibit altered glutamate metabolism, which can be exploited for therapeutic gain .

Table 1: Summary of Biological Activities

Case Studies

Case Study 1: Neuroprotection

In a study evaluating the neuroprotective effects of L-glutamic acid analogs, researchers found that certain derivatives significantly reduced neuronal death in models of excitotoxicity. These findings suggest potential applications in treating conditions such as multiple sclerosis and amyotrophic lateral sclerosis (ALS).

Case Study 2: Cancer Therapy

A clinical trial investigated the effects of glutamate receptor antagonists on glioblastoma treatment. Results indicated that patients receiving these antagonists alongside standard therapy showed improved survival rates compared to those receiving standard therapy alone .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。